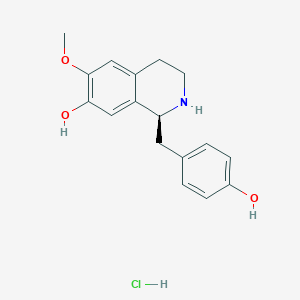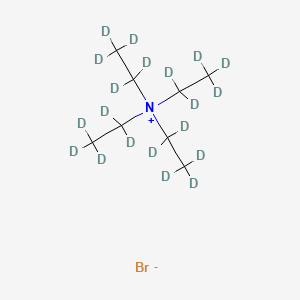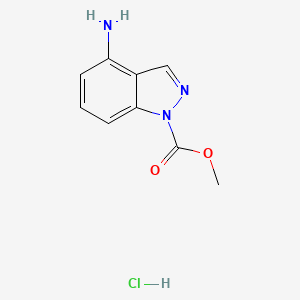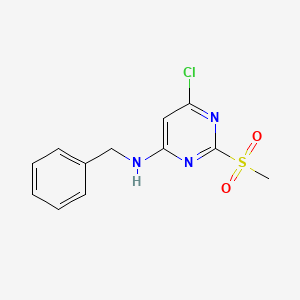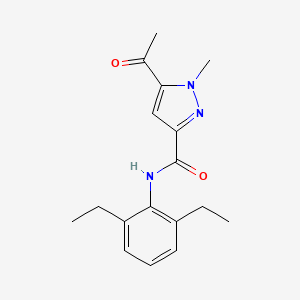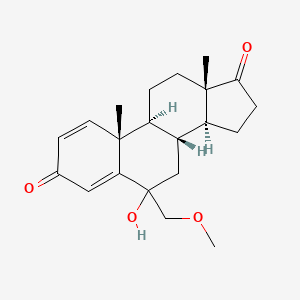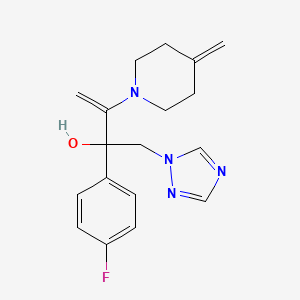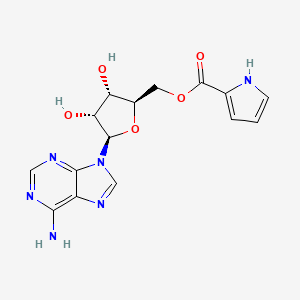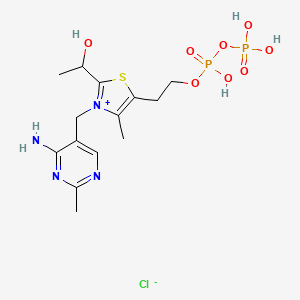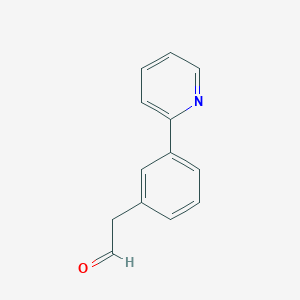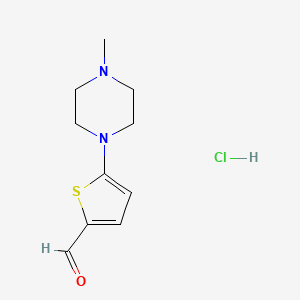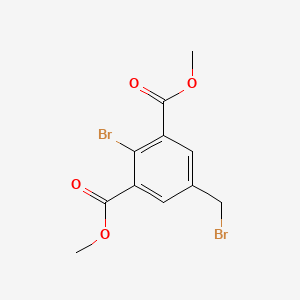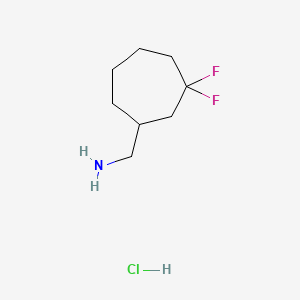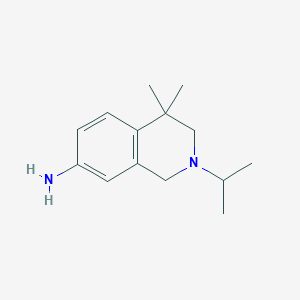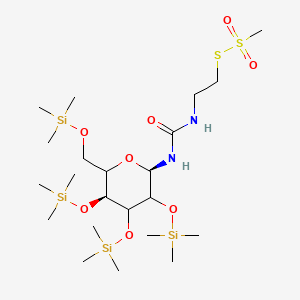
S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate: is a complex organic compound characterized by its multiple trimethylsilyl groups and a methanesulfonothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydro-2H-pyran ring are protected using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole.
Formation of Ureido Group: The protected intermediate is then reacted with an isocyanate to form the ureido group.
Introduction of Methanesulfonothioate Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonothioate moiety.
Reduction: Reduction reactions can target the ureido group, converting it to an amine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Oxidation can yield sulfone or sulfoxide derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can result in a variety of functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving sulfonothioate and ureido groups.
Medicine
Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonothioate or ureido functionalities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.
作用機序
The mechanism of action of S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methanesulfonothioate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The ureido group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
- S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonate
- S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Ethanesulfonothioate
Uniqueness
The unique combination of trimethylsilyl, ureido, and methanesulfonothioate groups in S-(2-(3-((2R,5S)-3,4,5-Tris((trimethylsilyl)oxy)-6-(((trimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-2-yl)ureido)ethyl) Methanesulfonothioate imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C22H52N2O8S2Si4 |
|---|---|
分子量 |
649.1 g/mol |
IUPAC名 |
1-(2-methylsulfonylsulfanylethyl)-3-[(2R,5S)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C22H52N2O8S2Si4/c1-34(26,27)33-15-14-23-22(25)24-21-20(32-38(11,12)13)19(31-37(8,9)10)18(30-36(5,6)7)17(29-21)16-28-35(2,3)4/h17-21H,14-16H2,1-13H3,(H2,23,24,25)/t17?,18-,19?,20?,21+/m0/s1 |
InChIキー |
LZAQBNGRCZMVRW-MMJZMHEISA-N |
異性体SMILES |
C[Si](C)(C)OCC1[C@@H](C(C([C@@H](O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)NC(=O)NCCSS(=O)(=O)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


